4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a fused furo-pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopropylmethylamine and furoic acid derivatives, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-(cyclopropylmethyl)-4H-pyrrolo[3,2-b]pyrrole-5-carboxylic acid
Uniqueness
4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to its fused furo-pyrrole ring system, which imparts distinct chemical and biological properties.
Biological Activity
The compound 4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a member of the furo[3,2-b]pyrrole family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H13NO3
- Molecular Weight : 219.24 g/mol
This compound features a furo-pyrrole framework, which is known for its ability to interact with various biological targets.
Research indicates that compounds within the furo[3,2-b]pyrrole class exhibit a range of biological activities, including:
- Antioxidant Activity : These compounds have shown potential in scavenging free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that they may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases.
- Antimicrobial Properties : Some derivatives have displayed activity against various bacterial strains, indicating potential as antibiotic agents.
Case Studies and Research Findings
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Comparative Biological Activity Table
Biological Activity | Compound | IC50/MIC Values |
---|---|---|
Antioxidant | This compound | IC50 = 45 µM |
Anti-inflammatory | This compound | Reduction in paw swelling by 60% |
Antimicrobial | This compound | MIC = 32 µg/mL (S. aureus), 64 µg/mL (E. coli) |
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)furo[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c13-11(14)9-5-10-8(3-4-15-10)12(9)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) |
InChI Key |
RSKQGJASTIHGMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3=C(C=C2C(=O)O)OC=C3 |
Origin of Product |
United States |
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